

# spectroscopic comparison of 1-(4-Fluorophenyl)cyclobutanecarbonitrile derivatives

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## Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclobutanecarbonitrile

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## A Spectroscopic Comparison of Phenylcyclobutanecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(4-substituted-phenyl)cyclobutanecarbonitrile derivatives. Due to the limited availability of published spectroscopic data for **1-(4-Fluorophenyl)cyclobutanecarbonitrile**, this guide will focus on a detailed examination of the closely related 1-(4-Chlorophenyl)cyclobutanecarbonitrile. To offer a valuable comparative perspective on the influence of a fluorine substituent on the aromatic ring, we will contrast its expected spectroscopic features with the well-documented data for 4-fluorobenzonitrile. This approach allows for an insightful discussion into the anticipated spectral characteristics of the target fluoro-derivative.

## Data Presentation

The following tables summarize the key spectroscopic data for 1-(4-Chlorophenyl)cyclobutanecarbonitrile and 4-fluorobenzonitrile. The data for 1-(4-Chlorophenyl)cyclobutanecarbonitrile is based on typical values and available information,

while the data for 4-fluorobenzonitrile is sourced from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted/Typical for Chloro-derivative, Experimental for Fluoro-analogue)

Compound	Aromatic Protons (ppm)	Cyclobutane Protons (ppm)
1-(4-Chlorophenyl)cyclobutanecarbonitrile	~7.4 (d, 2H), ~7.3 (d, 2H)	~2.0 - 2.8 (m, 6H)
4-Fluorobenzonitrile	7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (t, J=8.7 Hz, 2H)	N/A

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted/Typical for Chloro-derivative, Experimental for Fluoro-analogue)

Compound	Aromatic Carbons (ppm)	Cyclobutane Carbons (ppm)	Nitrile Carbon (ppm)
1-(4-Chlorophenyl)cyclobutanecarbonitrile	~140 (C-Cl), ~129 (CH), ~127 (CH), ~134 (C-C)	~45 (quat. C), ~35 (CH <sub>2</sub> ), ~16 (CH <sub>2</sub> )	~122
4-Fluorobenzonitrile	163.8 (d, J=252 Hz, C-F), 133.8 (d, J=9 Hz, CH), 116.5 (d, J=22 Hz, CH), 107.5 (d, J=3 Hz, C-CN)	N/A	118.5

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )
1-(4-Chlorophenyl)cyclobutanecarbonitrile	C≡N stretch: ~2230-2240 (Conjugation to the aromatic ring slightly lowers the frequency from the typical 2240-2260 cm <sup>-1</sup> range for saturated nitriles).[6] Aromatic C-H stretch: ~3050-3100. Aliphatic C-H stretch: ~2850-2950. C-Cl stretch: ~1090.
4-Fluorobenzonitrile	C≡N stretch: 2231. Aromatic C-H stretch: 3070. C-F stretch: ~1230. Aromatic C=C stretch: ~1600, 1500.

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1-(4-Chlorophenyl)cyclobutanecarbonitrile	191/193 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)	Loss of the cyclobutane ring, loss of HCN, and fragmentation of the aromatic ring. Aromatic nitriles typically show a strong molecular ion peak.
4-Fluorobenzonitrile	121	94 ([M-HCN] <sup>+</sup> ), 75 ([C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> ).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (1024 or more) is usually required.<sup>[7]</sup> A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 220 ppm.

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR can be used, where the sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

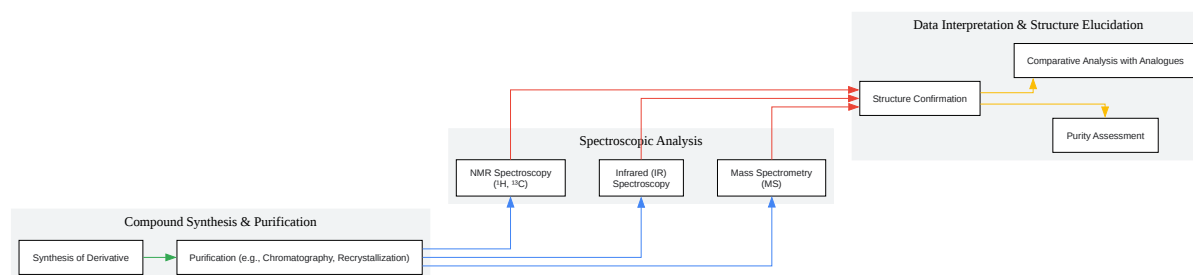
## 3. Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of

relative ion abundance versus  $m/z$ . The fragmentation pattern provides valuable information about the structure of the molecule.<sup>[8][9]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of chemical compounds.

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